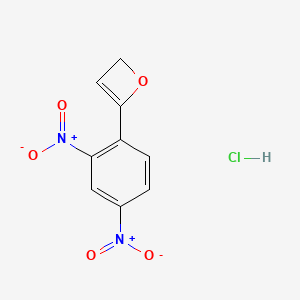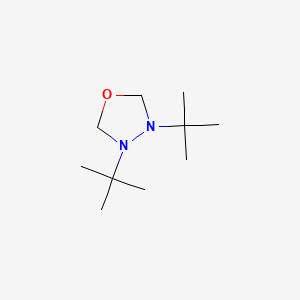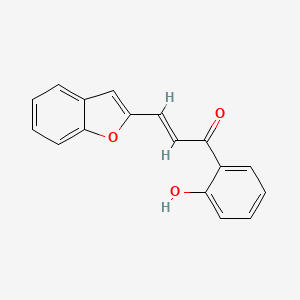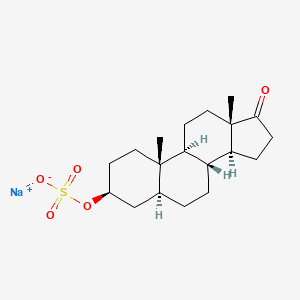
Epiandrosterone sulfate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Epiandrosterone sulfate sodium salt is a steroid hormone derivative. It is a metabolite of testosterone and dihydrotestosterone (DHT), and it is known for its weak androgenic activity . This compound is naturally produced in the body and can be found in most mammals, including humans .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of epiandrosterone sulfate sodium salt involves the sulfation of epiandrosterone. This can be achieved through various chemical reactions, including the use of sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a base . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfation processes. These processes may use enzymatic methods, such as the use of arylsulfatase from Pseudomonas aeruginosa, to achieve the sulfation of epiandrosterone . The product is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Epiandrosterone sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can convert epiandrosterone sulfate into more oxidized forms, such as epiandrosterone ketone.
Reduction: Reduction reactions can convert epiandrosterone sulfate back into epiandrosterone.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions include epiandrosterone ketone (from oxidation), epiandrosterone (from reduction), and various substituted derivatives (from substitution reactions).
科学研究应用
Epiandrosterone sulfate sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in steroid analysis and as a standard in mass spectrometry.
Biology: It is studied for its role in steroid metabolism and its effects on various biological processes.
Medicine: Research has explored its
属性
分子式 |
C19H29NaO5S |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
sodium;[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t12-,13-,14-,15-,16-,18-,19-;/m0./s1 |
InChI 键 |
CZADSKBJSXZLIB-RAINVEOOSA-M |
手性 SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


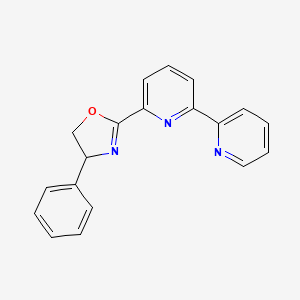
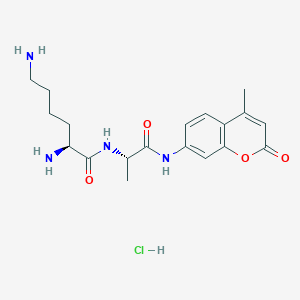
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
![Tricyclo[3.3.1.13,7]decane-1-carboxylicacid,3-bromo-5-methyl-](/img/structure/B13825303.png)
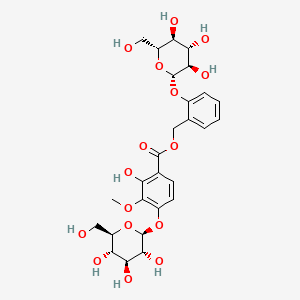
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
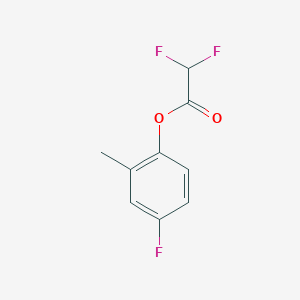
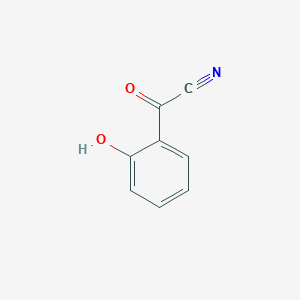
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
![2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-N-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]aniline](/img/structure/B13825344.png)
